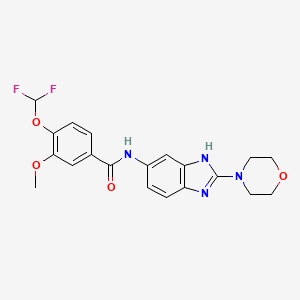

![molecular formula C13H17ClN2O3 B7495297 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid, also known as Gabapentin, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved for medical use in the United States in 1993. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate and substance P, and increases the release of GABA. This results in a decrease in neuronal excitability and pain perception.

Biochemical and Physiological Effects

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, which can have an anxiolytic effect. It has also been shown to decrease the release of glutamate and substance P, which can reduce pain perception. Additionally, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has several advantages for lab experiments. It has a low toxicity profile and is relatively easy to administer. It also has a wide therapeutic window, which means that it can be administered at high doses without causing significant side effects. However, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, it can be difficult to measure 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid levels in biological fluids, such as blood or urine.

Future Directions

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has several potential future directions for research. It has been investigated for its potential use in the treatment of alcohol and cocaine dependence, and further research in this area may be warranted. Additionally, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been found to have anti-inflammatory effects, and further research in this area may lead to the development of new anti-inflammatory drugs. Finally, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been investigated for its potential use in the treatment of anxiety and bipolar disorder, and further research in these areas may lead to the development of new treatments for these disorders.

Conclusion

In conclusion, 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid is a medication that has been extensively studied for its therapeutic potential in various neurological disorders. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters and increases the release of GABA. 2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has several advantages for lab experiments, including a low toxicity profile and a wide therapeutic window, but also has some limitations, such as a short half-life. Further research in the areas of alcohol and cocaine dependence, anti-inflammatory effects, and anxiety and bipolar disorder may lead to new treatments for these disorders.

Synthesis Methods

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid is synthesized from 1,5-pentanediamine and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran. The product is then purified by recrystallization.

Scientific Research Applications

2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. It has also been investigated for its potential use in the treatment of alcohol and cocaine dependence.

properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-8(2)7-11(12(17)18)16-13(19)15-10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVKJNYYKDTHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)

![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)

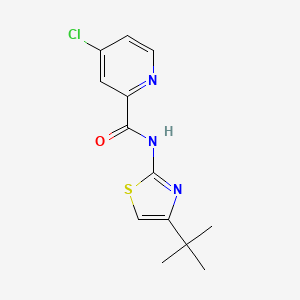

![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)

![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)

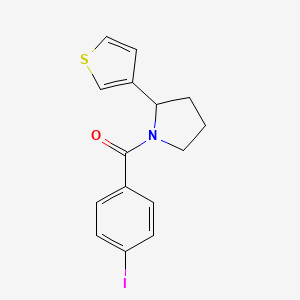

![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)

![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)

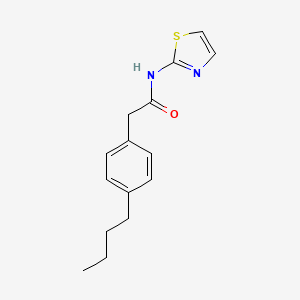

![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)

![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)